molecular formula C9H10O B12772126 (2R)-2-(3-Methylphenyl)oxirane CAS No. 132073-81-5

(2R)-2-(3-Methylphenyl)oxirane

Cat. No.: B12772126
CAS No.: 132073-81-5
M. Wt: 134.17 g/mol
InChI Key: HLGUPCNLTKMZDU-VIFPVBQESA-N
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Description

(2R)-2-(3-Methylphenyl)oxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether structure, which imparts significant reactivity due to ring strain. This particular compound features a 3-methylphenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-Methylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve enantioselectivity. The reaction conditions often include a titanium-based catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral ligand such as diethyl tartrate.

Industrial Production Methods

On an industrial scale, this compound can be produced through the oxidation of styrene derivatives using peracids like m-chloroperbenzoic acid (m-CPBA). This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-Methylphenyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under mild conditions.

Major Products

    Diols: Formed through oxidation.

    Alcohols: Resulting from reduction.

    Functionalized Epoxides: Produced via nucleophilic substitution.

Scientific Research Applications

(2R)-2-(3-Methylphenyl)oxirane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Employed in the production of polymers, resins, and other materials.

Mechanism of Action

The reactivity of (2R)-2-(3-Methylphenyl)oxirane is primarily due to the strained three-membered ring of the oxirane. This strain makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(3-Methylphenyl)oxirane: The enantiomer of (2R)-2-(3-Methylphenyl)oxirane, differing in the spatial arrangement of atoms.

    Styrene Oxide: Lacks the methyl group on the phenyl ring, making it less sterically hindered.

    Phenyl Oxirane: Similar structure but without the methyl substitution.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the 3-methylphenyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for enantioselective synthesis and specialized applications in various fields.

Properties

CAS No.

132073-81-5

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

(2R)-2-(3-methylphenyl)oxirane

InChI

InChI=1S/C9H10O/c1-7-3-2-4-8(5-7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m0/s1

InChI Key

HLGUPCNLTKMZDU-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]2CO2

Canonical SMILES

CC1=CC(=CC=C1)C2CO2

Origin of Product

United States

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